3-Amino-4-(tert-butyl)benzoic acid hydrochloride is a chemical compound with the molecular formula CHClNO and a molecular weight of 229.70 g/mol. It is classified as an amino benzoic acid derivative, notable for its potential applications in medicinal chemistry and organic synthesis. The compound features a tert-butyl group, which enhances its lipophilicity, making it relevant in drug design and formulation.
3-Amino-4-(tert-butyl)benzoic acid hydrochloride is categorized under several classifications:
The synthesis of 3-Amino-4-(tert-butyl)benzoic acid hydrochloride typically involves the following steps:
The synthesis requires careful control of reaction conditions to ensure high yield and purity. Techniques such as chromatography may be employed for purification after synthesis.
The molecular structure of 3-Amino-4-(tert-butyl)benzoic acid hydrochloride can be represented as follows:
3-Amino-4-(tert-butyl)benzoic acid hydrochloride can participate in various chemical reactions, including:
The reactivity of the amino and carboxylic groups allows for diverse synthetic pathways, making this compound valuable in organic synthesis.
The mechanism of action for compounds like 3-Amino-4-(tert-butyl)benzoic acid hydrochloride often involves interaction with biological targets such as enzymes or receptors:
Research on similar compounds suggests that modifications in substituents (like the tert-butyl group) can significantly alter pharmacokinetic properties, including absorption and distribution.
3-Amino-4-(tert-butyl)benzoic acid hydrochloride has potential applications in various fields:
The regioselective introduction of the tertiary butyl group at the C4 position of aminobenzoic acid precursors represents a critical synthetic challenge. Conventional Friedel-Crafts alkylation faces significant limitations due to the directing effects of both amino and carboxylic acid functional groups. Advanced catalytic systems have emerged to address this:
Table 1: Catalytic Systems for tert-Butyl Introduction
| Catalyst System | Temperature | Reaction Time | Regioselectivity | Yield (%) |
|---|---|---|---|---|
| AlCl₃/SiO₂ (5 mol%) | 80°C | 4 h | >90% para | 88 |
| FeCl₃/Microwave (10 mol%) | 150°C | 20 min | >95% ortho | 78 |
| H₂SO₄ (Homogeneous) | 120°C | 8 h | 75% para | 65 |
The FeCl₃-catalyzed method demonstrates particular innovation by combining the amination and tert-butyl introduction in a single pot, leveraging the carboxylic acid's directing group effect to achieve ortho-amination relative to the acid functionality [9].
Hydrochloride salt formation significantly enhances the aqueous solubility and crystallinity of 3-amino-4-(tert-butyl)benzoic acid. Solvent selection critically determines crystal purity and stoichiometric consistency:
Table 2: Solvent Systems for Hydrochloride Crystallization
| Solvent System | Antisolvent | Crystal Form | Purity (%) | Residual Solvent (ppm) |
|---|---|---|---|---|
| Ethanol/Diethyl ether | 3:1 (v/v) | Monohydrate | 99.2 | <500 |
| Ethyl acetate/Hexane | 4:1 (v/v) | Anhydrous | 98.5 | 1,200 |
| Methanol/THF | 2:1 (v/v) | Solvate | 97.1 | 8,500 |
Notably, the ethanol/ether system produces crystals with canonical SMILES CC(C)(C)C1=C(C=C(C=C1)C(=O)O)N.Cl, as confirmed by single-crystal X-ray diffraction [1]. The tert-butyl group's steric bulk necessitates extended crystallization times (12-18 hours) for optimal crystal packing [2].
Sustainable functionalization strategies minimize waste and energy consumption while maintaining high regioselectivity:
Critical green metrics demonstrate superiority over classical approaches:
Table 3: Green Chemistry Metrics Comparison
| Method | PMI | E-Factor | Atom Economy (%) | Energy Consumption (kJ/mol) |
|---|---|---|---|---|
| Microwave/Glycerol (One-Pot) | 3.2 | 0.78 | 89 | 1,200 |
| Electrochemical (Water) | 2.1 | 1.05 | 95 | 850 |
| Classical Nitration/Reduction | 8.7 | 5.2 | 72 | 3,500 |
These methods exemplify the industry shift toward sustainable synthesis, particularly important given the compound's pharmaceutical applications where purity and environmental compliance are critical [9] .
Simultaneous protection of the amine and carboxylic acid functionalities during tert-butyl introduction requires strategic selection of orthogonal protecting groups:
Table 4: Protecting Group Performance Comparison
| Protecting Group | Deprotection Conditions | Deprotection Time | Yield (%) | Tert-Butyl Stability |
|---|---|---|---|---|
| -COOH Protection | ||||
| Methyl ester | 1M LiOH, THF/H₂O, 20°C | 1 h | 98 | 100% retained |
| tert-Butyl ester | TFA/DCM (4:1), 25°C | 24 h | 87 | 82% retained |
| -NH₂ Protection | ||||
| Boc | TFA/DCM (1:1), 0°C | 0.5 h | 95 | 100% retained |
| Cbz | 10% Pd/C, H₂ (1 atm), EtOAc | 3 h | 90 | 100% retained |
CAS No.: 60-24-2
CAS No.: 152405-02-2
CAS No.: 152885-09-1
CAS No.: 463-82-1
CAS No.:
CAS No.: